molecular formula C16H24N2O4S B2699679 1-(2-Methoxybenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane CAS No. 2320887-75-8

1-(2-Methoxybenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane

Cat. No.: B2699679
CAS No.: 2320887-75-8
M. Wt: 340.44
InChI Key: PYYXBSXQQRYFGP-UHFFFAOYSA-N
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Description

1-(2-Methoxybenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a 1,4-diazepane backbone, a seven-membered ring containing two nitrogen atoms, which is substituted with a 2-methoxybenzenesulfonyl group and a tetrahydrofuran (oxolane) ring. The presence of the sulfonamide group is a key structural motif found in compounds that act as modulators of biological targets like the Peroxisome Proliferator-Activated Receptors (PPAR), which are relevant in metabolic disorder research . The diazepane core provides conformational flexibility, potentially enabling favorable interactions with protein targets, while the oxolane (tetrahydrofuran) substituent can influence the compound's solubility and pharmacokinetic properties . With a molecular formula of C16H24N2O4S and a Topological Polar Surface Area of 67.5 Ų, this compound exhibits physical characteristics that are relevant for preclinical investigation . Researchers utilize this diazepane derivative as a key intermediate or building block for the synthesis of more complex, biologically active molecules. Its modular design allows for further derivatization, making it a versatile scaffold for constructing compound libraries aimed at exploring new therapeutic areas. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-(2-methoxyphenyl)sulfonyl-4-(oxolan-3-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-21-15-5-2-3-6-16(15)23(19,20)18-9-4-8-17(10-11-18)14-7-12-22-13-14/h2-3,5-6,14H,4,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYXBSXQQRYFGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CCCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxybenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane typically involves multiple steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamine and dihalide precursors.

    Introduction of the Tetrahydrofuran Moiety: This step involves the reaction of the diazepane intermediate with a tetrahydrofuran derivative under specific conditions to ensure the correct attachment.

    Attachment of the Methoxyphenyl Sulfonyl Group: The final step involves the sulfonylation of the intermediate compound with a methoxyphenyl sulfonyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxybenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to yield oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl group or the diazepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

1-(2-Methoxybenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxybenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane involves its interaction with specific molecular targets. The methoxyphenyl sulfonyl group may interact with enzymes or receptors, modulating their activity. The diazepane ring could play a role in stabilizing the compound’s interaction with its targets, while the tetrahydrofuran moiety may enhance its solubility and bioavailability.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes the target compound and its closest structural analogs, highlighting substituents, molecular properties, and functional differences:

Compound Name 1-Substituent 4-Substituent Molecular Formula Molecular Weight (g/mol) Key Features
1-(2-Methoxybenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane 2-Methoxybenzenesulfonyl Oxolan-3-yl C₁₆H₂₂N₂O₄S 338.07 Sulfonamide group; high polarity and metabolic stability
1-(Oxane-4-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane (BK87972) Oxane-4-carbonyl Oxolan-3-yl C₁₅H₂₆N₂O₃ 282.38 Carbonyl group; lower molecular weight and enhanced lipophilicity
1-(3-Fluorobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane 3-Fluorobenzoyl Oxolan-3-yl C₁₇H₂₀FN₂O₂ 309.36 Fluorine substitution; moderate electron-withdrawing effects
1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane (4-Chlorophenyl)(phenyl)methyl None C₁₈H₁₉ClN₂ 298.81 Bulky lipophilic group; potential CNS activity

Functional Group Analysis

  • Sulfonamide vs. Carbonyl/Amide Groups :
    The 2-methoxybenzenesulfonyl group in the target compound confers stronger hydrogen-bonding capacity and acidity compared to the oxane-carbonyl group in BK87972 or the benzoyl group in the 3-fluorobenzoyl analog. Sulfonamides generally exhibit higher metabolic stability than amides or esters due to resistance to enzymatic hydrolysis .
  • Oxolan-3-yl Substitution :
    The oxolan-3-yl group, common across analogs, improves aqueous solubility via its ether oxygen. This substitution is frequently employed to optimize pharmacokinetic profiles .
  • Halogen Effects :
    The 3-fluorobenzoyl analog (C₁₇H₂₀FN₂O₂) leverages fluorine’s electronegativity to enhance binding interactions, while the 4-chlorophenyl group in 1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane increases lipophilicity, favoring blood-brain barrier penetration .

Research Findings and Implications

Physicochemical Properties

  • Solubility : The target compound’s sulfonamide group increases polarity, likely improving aqueous solubility over BK87972. However, its higher molecular weight (338.07 g/mol) may reduce membrane permeability compared to smaller analogs like BK87972 (282.38 g/mol) .
  • Lipophilicity : The (4-chlorophenyl)(phenyl)methyl-substituted diazepane (LogP ~3.5, estimated) is significantly more lipophilic than the sulfonamide derivative (LogP ~1.8, estimated), impacting tissue distribution .

Biological Activity

1-(2-Methoxybenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The molecular formula of 1-(2-Methoxybenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane is C14H19N3O3S. The compound features a diazepane ring substituted with a methoxybenzenesulfonyl group and an oxolane moiety, which may contribute to its unique biological activity.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

  • Anticonvulsant Activity : Compounds containing diazepane rings have been studied for their anticonvulsant properties. They may modulate neurotransmitter systems such as GABAergic pathways.
  • Antimicrobial Effects : Sulfonamide derivatives are known for their antibacterial properties, potentially affecting bacterial folate synthesis.

Anticonvulsant Activity

A study investigated the anticonvulsant effects of related compounds, revealing that modifications in the diazepane structure can enhance efficacy against seizures. In vivo models demonstrated significant reductions in seizure duration and frequency when treated with similar diazepane derivatives .

Antimicrobial Activity

Research focusing on sulfonamide derivatives highlighted their broad-spectrum antimicrobial activity. The presence of the methoxy group in the benzene ring enhances lipophilicity, improving membrane penetration and antibacterial efficacy against Gram-positive and Gram-negative bacteria .

Case Study 1: Anticonvulsant Efficacy

In a recent study, a series of diazepane derivatives were synthesized and evaluated for anticonvulsant activity using the maximal electroshock seizure (MES) test. The results indicated that certain derivatives exhibited significant protective effects against seizures, with compound modifications leading to enhanced potency .

Case Study 2: Antimicrobial Properties

Another investigation assessed the antibacterial activity of sulfonamide-containing compounds. The study found that 1-(2-Methoxybenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane demonstrated notable activity against specific bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Data Tables

Activity Compound Test Model Results
Anticonvulsant1-(2-Methoxybenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepaneMaximal Electroshock SeizureSignificant reduction in seizure duration
Antimicrobial1-(2-Methoxybenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepaneBacterial InhibitionMIC values comparable to antibiotics

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